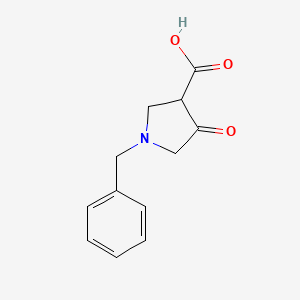

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

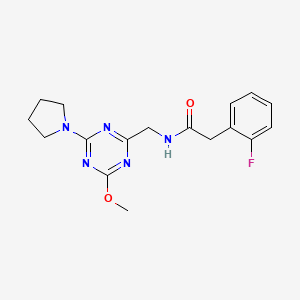

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C12H13NO3 .

Synthesis Analysis

The synthesis of compounds like 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For instance, 1,3-disubstituted pyrrolidine-2,5-diones were synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is characterized by a pyrrolidine ring, which is a saturated scaffold . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring in 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions. For example, it can be constructed from different cyclic or acyclic precursors, or it can be functionalized . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid:

Pharmaceutical Development

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a valuable scaffold in drug discovery due to its ability to interact with various biological targets. Its structural features allow for the design of compounds with enhanced pharmacokinetic and pharmacodynamic properties. Researchers have utilized this compound to develop potential treatments for diseases such as cancer, Alzheimer’s, and bacterial infections .

Catalysis in Organic Synthesis

This compound serves as a catalyst in various organic reactions, including asymmetric synthesis. Its unique structure facilitates the formation of chiral centers, which is crucial in the production of enantiomerically pure compounds. These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Material Science

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is used in the development of novel materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and resistance to degradation. These materials have applications in industries such as aerospace, automotive, and electronics .

Enzyme Inhibition Studies

This compound is used in the design of enzyme inhibitors, which are crucial in studying enzyme function and regulation. By inhibiting specific enzymes, researchers can elucidate their roles in metabolic pathways and disease processes. This knowledge is vital for developing targeted therapies for various diseases.

Pyrrolidine in Drug Discovery Synthesis, Structure Study, First-Principles Investigations and Luminescence Properties of Europium and Terbium Complexes IJMS | Free Full-Text | Synthesis of 1-(2-Hydroxyphenyl)- and (3,5 …

Safety and Hazards

The safety data sheet for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid indicates that it should be stored sealed in a dry place at 2-8°C . The compound is labeled with a warning signal word, and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

The pyrrolidine ring, a key feature of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization and the contribution to the stereochemistry of the molecule . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

1-benzyl-4-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-8-13(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQWKBNCMREKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2724127.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2724140.png)

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)

![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)